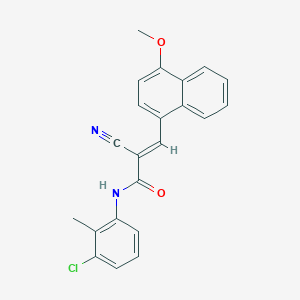![molecular formula C23H18N2O2 B6079394 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6079394.png)
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide, also known as PMX205, is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in several diseases, including cancer and inflammation.
Wirkmechanismus
The exact mechanism of action of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of several enzymes and signaling pathways that are involved in inflammation and cancer. 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a key role in the pathogenesis of several diseases, including cancer and inflammation. It also induces apoptosis, a process of programmed cell death, in cancer cells. 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit tumor growth in several animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has several advantages for lab experiments. It exhibits potent anti-inflammatory and anti-tumor activities, making it an ideal candidate for studying the mechanisms of inflammation and cancer. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in animal models. It also has limited stability, which can affect its potency over time.
Zukünftige Richtungen
There are several future directions for the research on 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide. One area of research could focus on the development of more potent and stable analogs of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide. Another area of research could focus on the development of novel drug delivery systems that can improve the solubility and stability of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide. Additionally, future research could investigate the potential of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide in combination with other anti-cancer and anti-inflammatory agents. Finally, more studies are needed to fully understand the mechanism of action of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide and its potential therapeutic applications in various diseases.
Synthesemethoden
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-(phenoxymethyl)benzaldehyde with 2-aminobenzonitrile, followed by cyclization and amidation reactions. The final product is obtained through a purification process using column chromatography. The chemical structure of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide is shown below:
Wissenschaftliche Forschungsanwendungen
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Several studies have shown that 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide exhibits potent anti-inflammatory and anti-tumor activities in vitro and in vivo. It has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c24-23(26)20-14-22(25-21-9-5-4-8-19(20)21)17-12-10-16(11-13-17)15-27-18-6-2-1-3-7-18/h1-14H,15H2,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJOECAAYCXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)

![ethyl 2-[(4-methoxyphenyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6079321.png)
![2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole](/img/structure/B6079325.png)
![N-(2,6-dimethylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6079331.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6079348.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B6079349.png)
![ethyl [6-hydroxy-2-({imino[(4-methoxyphenyl)amino]methyl}amino)-4-pyrimidinyl]acetate](/img/structure/B6079350.png)
![4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6079351.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-pyridinecarboxamide](/img/structure/B6079355.png)
![6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol](/img/structure/B6079369.png)
![2-mercapto-3-(1H-pyrazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6079402.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B6079404.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6079405.png)